
1-(ethylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ethylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of thiazole derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 1-(ethylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide is not fully understood. However, it has been reported to inhibit various enzymes and proteins involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a crucial role in tumor invasion and metastasis. It has also been reported to inhibit the replication of various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of adhesion molecules. It has also been reported to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
実験室実験の利点と制限
The advantages of using 1-(ethylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide in lab experiments include its high potency and selectivity, low toxicity, and ease of synthesis. However, there are also some limitations associated with its use. For example, it has poor solubility in water, which can limit its use in in vivo studies. It also has a short half-life, which can affect its pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 1-(ethylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and autoimmune disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility in water.
合成法
Several methods have been reported for the synthesis of 1-(ethylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide. One of the most common methods involves the reaction of N-ethylpiperidine-3-carboxylic acid with thioamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with ethylsulfonyl chloride to obtain the final product.
科学的研究の応用
1-(ethylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory activities. This compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and autoimmune disorders.
特性
IUPAC Name |
1-ethylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-2-19(16,17)14-6-3-4-9(8-14)10(15)13-11-12-5-7-18-11/h5,7,9H,2-4,6,8H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVFNROYTHMJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

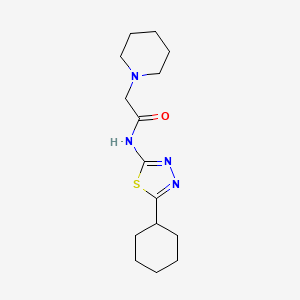
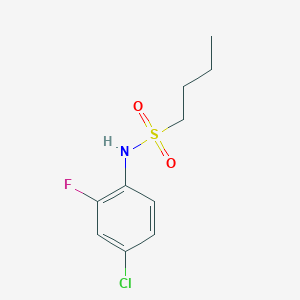
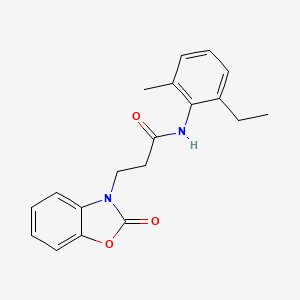
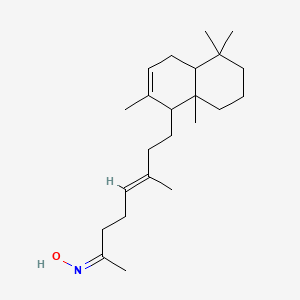
![N-(4-methylbenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5364289.png)


![N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5364312.png)
![2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide](/img/structure/B5364316.png)
![2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5364328.png)
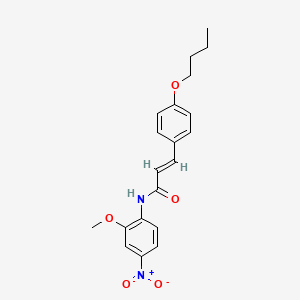
![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol](/img/structure/B5364338.png)
![7-acetyl-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5364342.png)
![6-[2-(2,4-dichlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5364358.png)